

An In-depth Technical Guide to the Apoptotic Pathways Activated by USP7-797

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Compound of Interest

Compound Name: USP7-797

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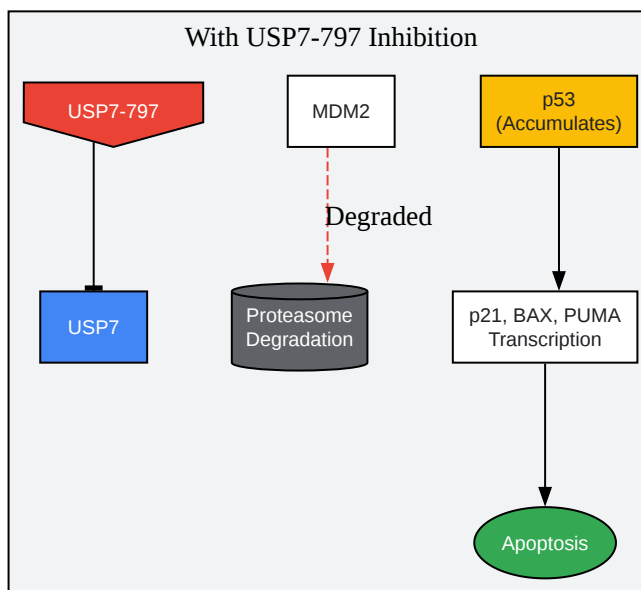
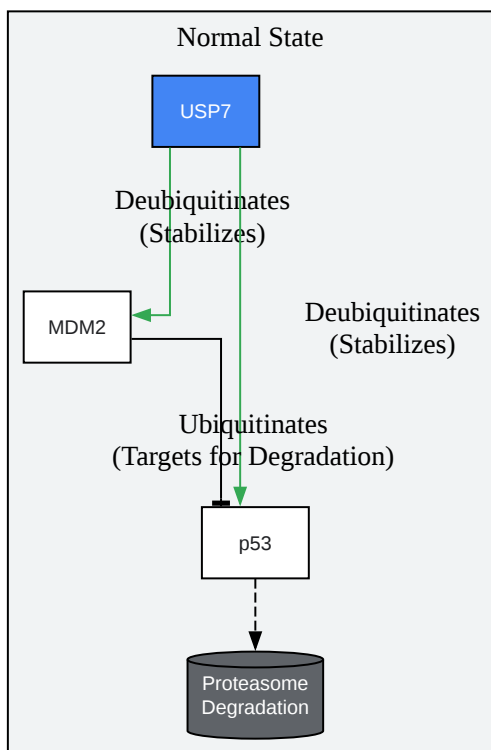
Abstract

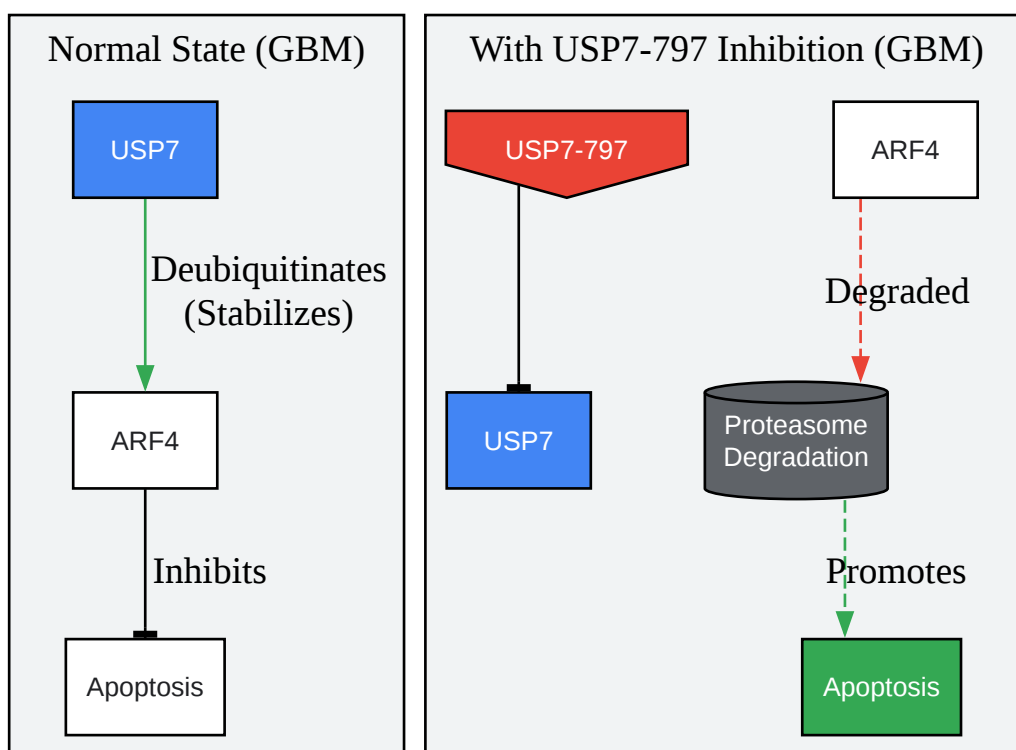
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, is a critical regulator of protein stability for numerous substrates involved in cell cycle progression and apoptosis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling therapeutic target. **USP7-797** is a potent and selective small-molecule inhibitor of USP7 that has demonstrated significant anti-tumor activity. This document provides a detailed overview of the core apoptotic pathways activated by **USP7-797**, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action: The p53-MDM2 Axis

The primary mechanism through which USP7 inhibition induces apoptosis is by modulating the p53-MDM2 pathway. In normal and cancerous cells, USP7 plays a dual role by deubiquitinating and thus stabilizing both the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.^{[1][2]}

Inhibition of USP7 by **USP7-797** disrupts this balance. The loss of USP7's deubiquitinating activity leads to the rapid ubiquitination and subsequent proteasomal degradation of MDM2.[3] [4] The removal of MDM2 relieves the negative pressure on p53, leading to its accumulation and stabilization.[4][5] Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[5][6] This cascade of events ultimately drives the cell towards programmed cell death.[3] Consequently, the efficacy of USP7 inhibitors like **USP7-797** is most pronounced in cancer cells harboring wild-type TP53.[5]





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